molecular formula C7H4ClFO4S B2796044 3-(Chlorosulfonyl)-5-fluorobenzoic acid CAS No. 912577-43-6

3-(Chlorosulfonyl)-5-fluorobenzoic acid

Cat. No. B2796044
CAS RN: 912577-43-6
M. Wt: 238.61
InChI Key: QMIVFRSZWFNOFF-UHFFFAOYSA-N
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Description

“3-(Chlorosulfonyl)-5-fluorobenzoic acid” is a type of organic compound known as a sulfonyl halide . It has a molecular weight of 220.63 . It’s used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “3-(Chlorosulfonyl)-5-fluorobenzoic acid” consists of a benzene ring with a chlorosulfonyl group and a carboxylic acid group attached to it . The exact positions of these groups on the benzene ring could not be determined from the available resources.


Physical And Chemical Properties Analysis

“3-(Chlorosulfonyl)-5-fluorobenzoic acid” is a solid compound . It has a molecular weight of 220.63 . More specific physical and chemical properties are not available in the resources.

Scientific Research Applications

Organic Synthesis and Material Science

  • Intermediate for Organic Synthesis : Derivatives like 3-borono-5-fluorobenzoic acid serve as intermediates in organic synthesis, particularly in Suzuki aryl-coupling reactions to synthesize olefins, styrenes, and biphenyl derivatives. These compounds are applied in the synthesis of various natural products and organic materials, highlighting the role of fluorinated benzoic acids in enhancing synthetic routes for industrial production (Sun Hai-xia et al., 2015).

Environmental Science and Biodegradation

  • Biodegradation Studies : Research into the biodegradation of fluorobenzoates, like 3-fluorobenzoate, by specific microorganisms, such as Sphingomonas sp., demonstrates the capacity for environmental remediation of fluoroaromatic compounds. These studies provide insights into microbial pathways capable of degrading potentially toxic intermediates, which is crucial for understanding environmental impacts and potential bioremediation applications (F. Boersma et al., 2004).

Analytical Chemistry

  • Spectroscopic Studies and Analytical Applications : Investigations on the adsorption of fluorobenzoic acids on metal surfaces, such as gold electrodes, using spectroscopic techniques (IR, UV-visible spectroscopy) contribute to our understanding of molecular interactions and adsorption mechanisms. These findings have implications for developing analytical methods and understanding the electrochemical behaviors of fluorinated compounds in various environments (Y. Ikezawa & Aya Nagai, 2010).

Safety And Hazards

“3-(Chlorosulfonyl)-5-fluorobenzoic acid” is considered hazardous. It can cause severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

3-chlorosulfonyl-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO4S/c8-14(12,13)6-2-4(7(10)11)1-5(9)3-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIVFRSZWFNOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorosulfonyl)-5-fluorobenzoic acid

CAS RN

912577-43-6
Record name 3-(chlorosulfonyl)-5-fluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
O=C(OCc1ccccc1)c1cc(F)cc(S(=O)(=O)Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A trifluoroacetic acid (18 mL) solution of benzyl 3-(chlorosulfonyl)-5-fluorobenzoate (2.30 g) was stirred at 60° C. for 18 hours. The oily substance floating on the liquid surface was removed, and the solution part was decanted and evaporated under reduced pressure. Hexane was added to the residue, then this was sonicated for 10 minutes. The resulting solid was collected by filtration to obtain 3-(chlorosulfonyl)-5-fluorobenzoic acid (1.37 g). EI: 238
Quantity
18 mL
Type
reactant
Reaction Step One
Name
benzyl 3-(chlorosulfonyl)-5-fluorobenzoate
Quantity
2.3 g
Type
reactant
Reaction Step One

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